molecular formula C13H12N2O2 B1448897 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1949816-40-3

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No. B1448897
CAS RN: 1949816-40-3
M. Wt: 228.25 g/mol
InChI Key: ULKIXMQIWUVVKB-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid (2-PPCA) is an organic compound with a cyclopropane ring and a pyrazole moiety. It is a versatile compound that has been used in a variety of applications, including synthesis of pharmaceuticals, medical imaging, and research in biochemistry and physiology.

Scientific Research Applications

Supramolecular Chemistry

In supramolecular chemistry, this compound is utilized to understand the supramolecular environment of crystal structures, which is crucial for designing molecules with desirable properties . The compound’s ability to form or not form planar stacking interactions in solid or liquid states can be assessed through techniques like single crystal diffraction , Density Functional Theory (DFT) , and quantum theory of atoms in molecules (QTAIM) calculations .

Medicinal Chemistry

The pyrazole moiety of the compound is significant in medicinal chemistry due to its presence in drug-like compounds with multiple biological activities . It’s used in the synthesis of heterocyclic compounds that are foundational for designing drugs with antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Antileishmanial and Antimalarial Research

In the field of antileishmanial and antimalarial research, derivatives of this compound have been evaluated for their efficacy. Molecular docking studies have justified the better antileishmanial activity of certain derivatives, and some have shown promising inhibition effects against Plasmodium berghei with significant suppression rates .

Crystal Engineering

This compound plays a role in crystal engineering, where it helps in understanding how small structural changes affect the supramolecular environment. This is important for the development of new materials with specific physical properties .

Green Chemistry

The synthesis of this compound aligns with the principles of green chemistry, emphasizing “metal-free” and “solvent-free” reactions. It’s part of a broader effort to develop sustainable and environmentally friendly synthetic methodologies .

Spectroscopy and Structural Analysis

In spectroscopy and structural analysis, the compound is characterized by various techniques such as 1H and 13C NMR , Fourier transform infrared (FT-IR) spectroscopy , thermo gravimetric analysis , and single-crystal X-ray diffraction . These methods provide detailed insights into the molecular structure and behavior of the compound .

properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKIXMQIWUVVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
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2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

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